![molecular formula C19H22F3N3O2S B318295 N-cyclohexyl-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B318295.png)
N-cyclohexyl-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a furan ring, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinethiol with N-cyclohexylbutanamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may produce dihydropyrimidines.
Scientific Research Applications
N-cyclohexyl-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- N-cyclooctyl-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
Uniqueness
N-cyclohexyl-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted pyrimidine ring and furan ring make it particularly interesting for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H22F3N3O2S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylbutanamide |
InChI |
InChI=1S/C19H22F3N3O2S/c20-19(21,22)16-12-14(15-8-4-10-27-15)24-18(25-16)28-11-5-9-17(26)23-13-6-2-1-3-7-13/h4,8,10,12-13H,1-3,5-7,9,11H2,(H,23,26) |
InChI Key |
HAGVLFLMLOCDMJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


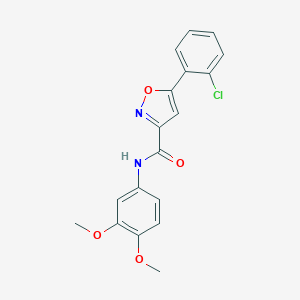
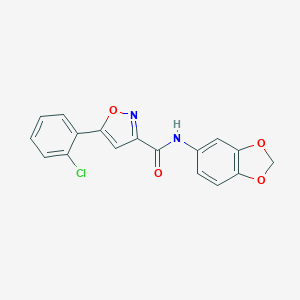
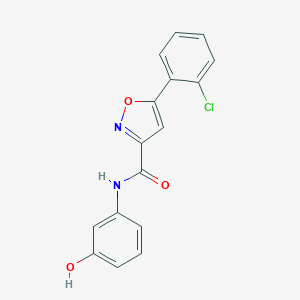
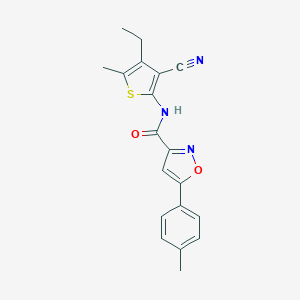
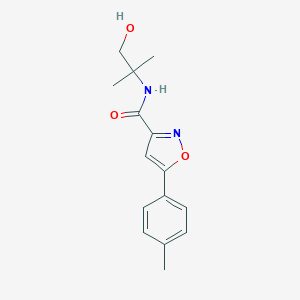
![1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B318222.png)
![ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate](/img/structure/B318224.png)
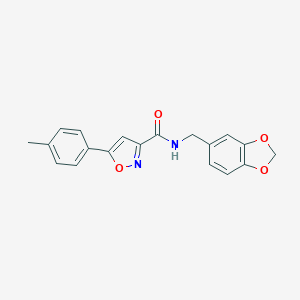
![1-Ethyl-4-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B318226.png)
![2,4,6-Trimethyl-1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B318227.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B318230.png)
![3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE](/img/structure/B318231.png)
![1-{[5-(4-Methylphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B318233.png)
![1-{[5-(4-Methylphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B318235.png)
